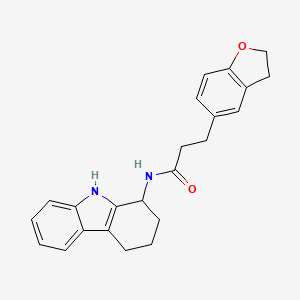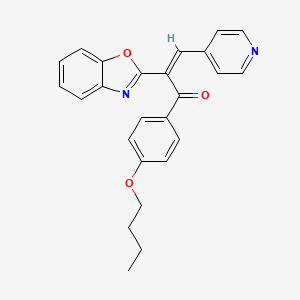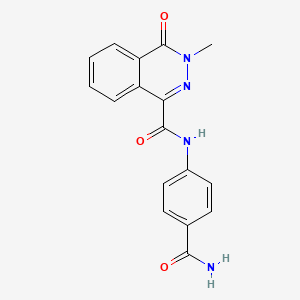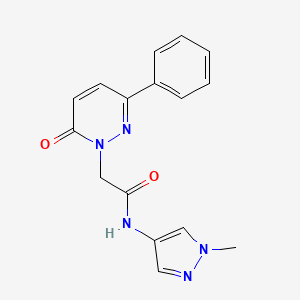![molecular formula C18H17ClN6O B12160945 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12160945.png)
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a unique combination of a triazolopyridazine core and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the reaction of hydrazine derivatives with chloropyridazine under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained around 80-100°C.
Chlorination: The triazolopyridazine intermediate is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the desired position.
Coupling with Indole Derivative: The chlorinated triazolopyridazine is then coupled with an indole derivative. This step usually involves a nucleophilic substitution reaction, where the indole derivative is introduced in the presence of a base such as potassium carbonate or sodium hydride.
Amidation: Finally, the product is subjected to amidation with 3-bromopropionyl chloride in the presence of a base like triethylamine to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridazine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the triazolopyridazine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The indole moiety can further enhance binding affinity and specificity through additional interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolopyridazine core but lacks the indole moiety.
N-[2-(1H-indol-3-yl)ethyl]propanamide: Contains the indole moiety but lacks the triazolopyridazine core.
Uniqueness
The uniqueness of 3-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in its combined structural features, which provide a distinct set of chemical and biological properties not found in the individual components.
This compound’s dual functionality makes it a versatile candidate for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C18H17ClN6O |
|---|---|
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C18H17ClN6O/c19-15-5-6-16-22-23-17(25(16)24-15)7-8-18(26)20-10-9-12-11-21-14-4-2-1-3-13(12)14/h1-6,11,21H,7-10H2,(H,20,26) |
InChI-Schlüssel |
NAFAQLGZBGCREU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NN=C4N3N=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methylphenyl)-1-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B12160886.png)

![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12160905.png)

![N-(4-chlorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12160909.png)
![14lambda6,17-Dithia-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,7,9,15-tetraene-14,14-dione](/img/structure/B12160915.png)
![(1-methyl-1H-indol-3-yl)[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]methanone](/img/structure/B12160921.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160928.png)
![(2E,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12160932.png)



